Ethyl (1,3-thiazolidin-2-ylidene)acetate

Description

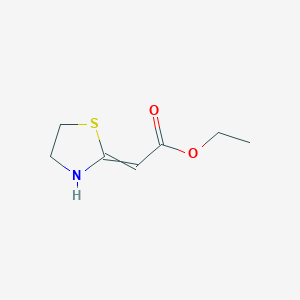

Ethyl (1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a five-membered 1,3-thiazolidin-2-ylidene core fused to an ethyl acetate moiety. This structure is characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and an exocyclic double bond at the 2-position. The compound is synthesized via reactions between hydrazide intermediates and ethyl chloroacetate or ethyl bromoacetate under reflux conditions, often in the presence of sodium acetate or potassium carbonate as a base (). Its significance lies in its role as a precursor for bioactive molecules, particularly in antimicrobial, antidiabetic, and anti-inflammatory applications ().

Properties

CAS No. |

50621-04-0 |

|---|---|

Molecular Formula |

C7H11NO2S |

Molecular Weight |

173.24 g/mol |

IUPAC Name |

ethyl 2-(1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h5,8H,2-4H2,1H3 |

InChI Key |

LOTIFAYZTRAOOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1NCCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,3-thiazolidin-2-ylidene)acetate typically involves the construction of the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, sodium acetate, and chloroacetic acid. Reaction conditions often involve solvents like ethanol and acetonitrile, with temperatures ranging from ambient to 70°C .

Major Products Formed

Major products formed from these reactions include 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives and various substituted thiazolidinones .

Scientific Research Applications

Ethyl (1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of ethyl (1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2, which are involved in inflammatory processes . Additionally, it serves as a ligand for cannabinoid receptors and inhibitors of kinases such as GSK3β and JNK3 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo-Thiazolo-Pyrimidine Derivatives

- Example: 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9) Structure: Combines pyrrolo-thiazolo-pyrimidine and thiazolidin-2-ylidene moieties. Synthesis: Reacting hydrazide intermediates with ethyl chloroacetate under reflux ().

Thiazolidinedione Derivatives

- Example : Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate

Sulfonamide-Linked Derivatives

- Example: 4-(4-Oxo-1,3-thiazolidin-2-ylidene)aminobenzene-1-sulphonamide Structure: Features a sulfonamide group at the exocyclic position. Synthesis: Reaction of ethyl bromoacetate with sulfonylthiourea derivatives (). Key Feature: Sulfonamide enhances solubility and targets enzymes like carbonic anhydrase ().

Hydrazide Derivatives

- Example: N′-[3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetohydrazide (7a) Structure: Contains an acetohydrazide side chain. Synthesis: Microwave-assisted reaction of hydrazide intermediates with ethyl bromoacetate (). Key Feature: Improved antimicrobial activity due to the hydrazide functionality ().

Physicochemical Properties

| Compound Class | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP/XLogP3 |

|---|---|---|---|---|

| Ethyl (1,3-thiazolidin-2-ylidene)acetate | C₇H₉NO₂S | 187.22 | Ethyl ester, exocyclic C=S | ~1.1 (est.) |

| Thiazolidinedione derivative | C₁₄H₁₃NO₄S | 291.32 | 2,4-Dioxo, benzylidene | 2.5 |

| Sulfonamide derivative | C₈H₉N₃O₃S₂ | 259.30 | Sulfonamide, oxo | 0.8 |

Note: Data estimated from analogous structures ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.